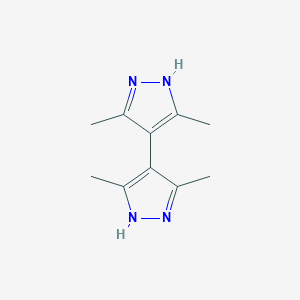

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-5-9(6(2)12-11-5)10-7(3)13-14-8(10)4/h1-4H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVPUVHTLAXDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=C(NN=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353528 | |

| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4054-67-5 | |

| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

An In-depth Technical Guide to the Synthesis and Characterization of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (H₂Me₄BPZ) is a structurally significant N-heterocyclic compound, comprising two 3,5-dimethylpyrazole rings linked at the 4-position.[1][2] Its rigid, multitopic nature and hydrogen bonding capabilities make it a highly valuable ligand, or "linker," in the fields of coordination chemistry and materials science, particularly for the rational design of porous coordination polymers and metal-organic frameworks (MOFs).[3][4][5] This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of H₂Me₄BPZ, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Introduction: The Significance of Bipyrazole Tectons

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their prevalence in pharmacologically active compounds and their utility in agricultural chemicals.[6][7] Within this class, bipyrazoles represent a critical subclass of ligands for constructing extended solid-state structures. The four coordinating nitrogen atoms of the deprotonated bipyrazolate anion (bpz²⁻) can bridge multiple metal centers, leading to the formation of three-dimensional frameworks with diverse topologies and functionalities.[6]

The subject of this guide, this compound, enhances the foundational bipyrazole scaffold with methyl groups at the 3 and 5 positions of each ring. This substitution pattern not only influences the ligand's electronic properties and steric profile but also enhances its stability.[1] The resulting molecule, with a molecular formula of C₁₀H₁₄N₄ and a molecular weight of 190.25 g/mol , serves as a robust and versatile building block for advanced materials.[1][2]

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of H₂Me₄BPZ is essential for its synthesis, handling, and application. Key identifiers and physical data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | [2] |

| CAS Number | 4054-67-5 | [1][2][8] |

| Molecular Formula | C₁₀H₁₄N₄ | [1][2] |

| Molecular Weight | 190.25 g/mol | [1][2] |

| Physical Form | Solid | [9] |

| Melting Point | 298-299 °C | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [8] |

Synthesis Methodologies: A Strategic Overview

The construction of the C4-C4' bond between two pyrazole rings presents a synthetic challenge. While early methods often involved multi-step sequences, modern cross-coupling strategies have provided more elegant and efficient pathways.[6] An attempt to use a classic Ullmann-type homocoupling of 4-iodopyrazole proved unsuccessful, underscoring the need for more advanced catalytic systems.[6]

Preferred Route: Palladium-Catalyzed Oxidative Homocoupling

The most desirable synthetic strategy for a symmetric molecule like H₂Me₄BPZ is a direct homocoupling reaction. Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters offers a highly effective and atom-economical approach.[6]

Causality and Expertise: This method is superior because it avoids the need to synthesize two different coupling partners (e.g., a halopyrazole and a pyrazole boronic acid) as required in a traditional Suzuki-Miyaura cross-coupling.[6] The choice of a boronic ester of N-methylated 3,5-dimethylpyrazole is strategic; the N-methylation serves as a protecting group that can be removed post-coupling, and the boronic ester provides stability and reactivity for the palladium-catalyzed cycle.[6]

Caption: Generalized workflow for Pd-catalyzed homocoupling.

Experimental Protocol (Adapted from Homocoupling Principles[6])

-

Starting Material Synthesis: Prepare the 1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole starting material.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyrazole boronic ester (1.0 equiv).

-

Reagent Addition: Add Pd(PPh₃)₄ (5 mol %) as the catalyst and Cs₂CO₃ (1.0 equiv) as the base.

-

Solvent: Add anhydrous solvent (e.g., Toluene or Dioxane).

-

Reaction: Heat the mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

-

Deprotection: The resulting N,N'-dimethylated bipyrazole is then demethylated using established literature procedures to yield the final H₂Me₄BPZ product.[6]

Alternative Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust alternative for forming the C-C bond, involving the coupling of a 4-halopyrazole with a pyrazole boronic acid or ester.[7][10][11][12] While less direct than homocoupling, it is highly reliable and benefits from a vast body of literature and commercially available catalysts.

Causality and Expertise: This approach offers excellent control and functional group tolerance. The choice of catalyst, ligand, and base is critical for achieving high yields. Modern pre-catalysts like XPhos Pd G2 are often employed for challenging heterocyclic couplings.[12] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid partner for transmetalation.

Experimental Protocol (General Suzuki-Miyaura[10][12])

-

Reaction Setup: In a reaction vessel, combine 4-bromo-1,3,5-trimethyl-1H-pyrazole (1.0 equiv), (1,3,5-trimethyl-1H-pyrazol-4-yl)boronic acid (1.2 equiv), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, or a pre-catalyst).

-

Reagent Addition: Add a suitable base, such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

-

Reaction: Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

-

Workup & Purification: Follow the workup and purification steps as described in the homocoupling protocol.

-

Deprotection: Perform N-demethylation to obtain the target compound.

Comprehensive Characterization Workflow

Confirming the identity, structure, and purity of the synthesized H₂Me₄BPZ is a multi-step process. Each technique provides a unique and complementary piece of structural information.

Caption: A typical workflow for the purification and characterization of H₂Me₄BPZ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for elucidating the molecular structure in solution.

-

¹H-NMR: The high symmetry of H₂Me₄BPZ leads to a simple proton NMR spectrum. In deuterated chloroform (CDCl₃), the twelve methyl protons are chemically equivalent and appear as a sharp singlet.[1] The N-H protons of the pyrazole rings will also be visible, though their chemical shift can be broad and concentration-dependent.

-

Expected Chemical Shift: A characteristic singlet is observed at δ 2.18 ppm for the twelve methyl protons (4 x -CH₃).[1]

-

-

¹³C-NMR: The carbon spectrum will show distinct signals for the methyl carbons and the three unique carbons of the pyrazole rings, confirming the carbon skeleton.

X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure and intermolecular interactions in the solid state.[1]

Trustworthiness through Structure: This technique is self-validating; a successful crystal structure refinement provides precise bond lengths, bond angles, and packing information that must be consistent with the proposed molecule.

-

Key Structural Findings: Crystallographic studies have revealed that H₂Me₄BPZ features a nearly coplanar arrangement of the two pyrazole rings.[1] The dihedral angle between the ring planes is minimal, which indicates effective conjugation across the bipyrazole system.[1] Furthermore, the N-H groups are observed to participate in intermolecular hydrogen bonding, a key interaction for the formation of supramolecular assemblies.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the molecular formula (C₁₀H₁₄N₄).

| Ion | Calculated Mass [M+H]⁺ | Observed Mass |

| C₁₀H₁₅N₄⁺ | 191.1291 | Consistent with calculation |

Ancillary Techniques

-

Infrared (IR) Spectroscopy: Useful for identifying the N-H stretching vibrations in the pyrazole rings.

-

Elemental Analysis: Provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which must match the calculated values for C₁₀H₁₄N₄ for purity confirmation.

Applications and Chemical Reactivity

The primary application of H₂Me₄BPZ is as a rigid organic linker in the synthesis of coordination polymers and MOFs.[3][4] Its solvothermal reaction with various transition metal salts (e.g., Zn, Co, Cd, Cu) has yielded three-dimensional porous networks with potential applications in gas storage and separation.[3]

Beyond materials science, the bipyrazole scaffold is of interest in medicinal chemistry, with preliminary data suggesting potential interactions with biological targets in inflammatory or oncological pathways.[1] The compound also exhibits defined chemical reactivity; for instance, it can undergo oxidation in an HNO₃–Fe³⁺ system to produce 1H-pyrazole-3,4,5-tricarboxylic acid, demonstrating its potential for further chemical derivatization.[1]

Conclusion

This compound is a highly stable and synthetically accessible ligand that holds considerable promise for the development of functional materials. Modern synthetic methods, particularly palladium-catalyzed oxidative homocoupling, provide an efficient route to its production. Its identity and purity can be unequivocally confirmed through a suite of standard analytical techniques, with NMR and X-ray crystallography providing the most definitive structural insights. This guide provides the foundational knowledge and procedural framework necessary for researchers to confidently synthesize, characterize, and utilize this versatile molecular building block in their scientific endeavors.

References

-

Title: this compound - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: this compound - LookChem Source: LookChem URL: [Link]

-

Title: Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate) Source: The Royal Society of Chemistry URL: [Link]

-

Title: Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers Source: ACS Publications URL: [Link]

-

Title: this compound - CD Bioparticles Source: CD Bioparticles URL: [Link]

-

Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: RSC Publishing URL: [Link]

-

Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid Source: PubMed URL: [Link]

-

Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. Buy this compound | 4054-67-5 [smolecule.com]

- 2. This compound | C10H14N4 | CID 744436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 4054-67-5 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

spectroscopic properties of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

An In-Depth Technical Guide to the Spectroscopic Properties of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Introduction: Unveiling the Molecular Signature of a Versatile Ligand

This compound (TMBP) is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₄ and a molecular weight of approximately 190.25 g/mol .[1][2] Its rigid, planar structure, composed of two pyrazole rings linked by a C-C bond, and the presence of nitrogen atoms make it an exceptionally versatile N-donor ligand.[1] This guide provides a comprehensive analysis of the spectroscopic properties of TMBP, offering a foundational understanding for its application in coordination chemistry, materials science, and pharmaceutical research.[1][3][4] The insights derived from techniques such as NMR, IR, Mass Spectrometry, and X-ray Crystallography are crucial for confirming its structure, assessing its purity, and understanding its behavior in complex chemical systems.

Molecular Structure and Conformation

The core of TMBP consists of two 3,5-dimethylpyrazole rings connected at the 4-position.[1][2] The four methyl groups significantly influence the molecule's steric and electronic properties, impacting its coordination geometry when forming complexes with metal ions.[5]

Caption: Molecular structure of this compound.

X-ray diffraction studies have definitively confirmed the three-dimensional structure of TMBP.[1] These studies reveal that the two pyrazole rings adopt a nearly coplanar arrangement, which facilitates electronic conjugation across the bipyrazole system.[1] The N-H groups are crucial as they participate in intermolecular hydrogen bonding, which stabilizes the crystal lattice.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is a cornerstone technique for the structural elucidation of TMBP in solution. The high degree of symmetry in the molecule results in simplified yet highly informative spectra.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of TMBP is characterized by its simplicity, which directly reflects the molecule's symmetry. In a deuterated solvent like chloroform (CDCl₃), a single, sharp singlet is observed around δ 2.18 ppm.[1] This signal corresponds to the twelve chemically equivalent protons of the four methyl groups.[1] The absence of any other signals in the aromatic region confirms the complete substitution at the 3, 5, 3', and 5' positions. When analyzed in a protic solvent like deuterated methanol (CD₃OD), this peak appears as a broad singlet at approximately δ 2.05 ppm, suggesting rapid proton exchange processes.[1]

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon framework. In deuterated methanol, distinct signals confirm the unique carbon environments within the TMBP molecule.[1] The methyl carbons at the 3- and 5-positions appear at δ 9.8 ppm and δ 12.2 ppm, respectively. The quaternary carbon at the 4-position, which links the two pyrazole rings, resonates at δ 109.8 ppm. The substituted carbons within the pyrazole rings (positions 3 and 5) are found further downfield at δ 139.6 ppm and δ 149.4 ppm.[1]

Data Summary: NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

| ¹H | CDCl₃ | ~2.18 (s, 12H) | 4 x CH₃ |

| ¹H | CD₃OD | ~2.05 (br s, 12H) | 4 x CH₃ |

| ¹³C | CD₃OD | 9.8, 12.2 | 3,3',5,5'-CH₃ |

| ¹³C | CD₃OD | 109.8 | C4, C4' |

| ¹³C | CD₃OD | 139.6, 149.4 | C3, C5, C3', C5' |

Data sourced from Smolecule.[1]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of TMBP in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans is typically required.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in TMBP. The spectrum provides direct evidence for the pyrazole ring structure.

Key absorptions include a strong band around 3150 cm⁻¹ , which is attributed to the N-H stretching vibration.[1] Another characteristic set of vibrations appears near 1600 cm⁻¹ , corresponding to C=N and C=C stretching within the aromatic pyrazole rings.[1] These specific frequencies are definitive identifiers for the bipyrazole framework and are particularly useful for monitoring changes upon coordination to a metal center, as the N-H bond may be deprotonated and the ring vibrations may shift.

Experimental Protocol: KBr Pellet Method for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using the KBr pellet technique.

-

Sample Preparation: Thoroughly grind a small amount of TMBP (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry confirms the molecular weight of TMBP and provides insights into its structural integrity through fragmentation analysis. The mass spectrum will show a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 190.25 , corresponding to the molecular formula C₁₀H₁₄N₄.[1]

The fragmentation pattern typically involves the sequential loss of methyl groups (CH₃, 15 Da) and fragmentation of the pyrazole rings, which provides further structural confirmation.[1] Advanced ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing TMBP and its metal complexes, as they are soft ionization methods that often preserve the molecular ion.[1]

UV-Visible and Photoluminescence Spectroscopy

The electronic properties of TMBP can be investigated using UV-Vis spectroscopy. In a methanol solution, it exhibits a maximum absorption (λ_max) at approximately 223 nm .[5]

Furthermore, photoluminescence studies, particularly on silver(I) coordination polymers incorporating TMBP, have revealed both fluorescence and phosphorescence properties. A high-energy emission band around 330 nm is attributed to ligand-centered fluorescence, while a lower-energy band at about 400 nm is assigned to ligand-centered phosphorescence, which is enhanced by the heavy atom effect of the coordinated metal.[1][5]

Conclusion

The spectroscopic characterization of this compound through a combination of NMR, IR, and mass spectrometry provides a cohesive and unambiguous confirmation of its molecular structure. The symmetrical nature of the molecule is clearly reflected in the simplicity of its ¹H NMR spectrum, while ¹³C NMR details the carbon backbone. IR spectroscopy confirms key functional groups, and mass spectrometry validates its molecular weight. These fundamental spectroscopic signatures are indispensable for any researcher utilizing TMBP as a ligand or building block, ensuring sample purity and providing a baseline for characterizing its derivative complexes and materials.

References

- Smolecule. (2023, August 16). This compound.

- Proserpio, D. M., et al. (2013). Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. Crystal Growth & Design.

- ResearchGate. (n.d.). Binuclear 3,3',5,5'-tetramethyl-1H,H-4,4'-bipyrazole Ruthenium(II) Complexes: Synthesis, Characterization and Biological Studies.

- MDPI. (n.d.). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties.

- PubChem. (n.d.). This compound.

Sources

physical and chemical properties of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a versatile heterocyclic organic compound, has garnered significant interest within the scientific community. Its unique structural architecture, characterized by two pyrazole rings linked at the 4,4' positions and substituted with methyl groups, imparts a remarkable combination of stability, reactivity, and coordinating ability. This guide provides a comprehensive overview of its fundamental physical and chemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its extensive applications in coordination chemistry, materials science, and its potential in the pharmaceutical and agricultural sectors.

Molecular Structure and Fundamental Properties

This compound, with the molecular formula C10H14N4 and a molecular weight of approximately 190.25 g/mol , is a symmetrical molecule composed of two 3,5-dimethylpyrazole rings joined by a C-C bond at their 4-positions.[1][2][3] The presence of N-H protons on the pyrazole rings allows for tautomerism and participation in hydrogen bonding, a key feature influencing its solid-state structure and interaction with other molecules.[1]

The molecular structure of this bipyrazole derivative has been elucidated through single-crystal X-ray diffraction studies, revealing a nearly coplanar arrangement of the two pyrazole rings.[1] This planarity suggests a degree of electronic conjugation across the bipyrazole system. The steric hindrance from the four methyl groups plays a crucial role in dictating the conformation of the molecule and influencing its coordination behavior with metal ions.[4]

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H14N4 | [1][2][3][5] |

| Molecular Weight | 190.25 g/mol | [1][2][3][5] |

| CAS Number | 4054-67-5 | [1][3][5] |

| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | [2][6] |

| Physical Form | Solid | |

| Melting Point | 298-299 °C | [5][6] |

| Boiling Point (Predicted) | 358.2 ± 42.0 °C | [5] |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes.[1] Common methods often involve the condensation of hydrazine derivatives with suitable dicarbonyl compounds to construct the pyrazole rings.[1] Another approach involves the modification of pre-existing bipyrazole scaffolds.[1]

A general synthetic workflow is outlined below. The choice of specific reagents and reaction conditions is critical for achieving high yields and purity.

Caption: A generalized workflow for the synthesis of this compound.

Purification of the final product is typically accomplished through recrystallization from an appropriate solvent or by column chromatography to remove any unreacted starting materials and byproducts.[1] The purity of the synthesized compound is crucial for its subsequent use, especially in coordination chemistry and materials science where trace impurities can significantly affect the outcome of experiments.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. In ¹H NMR spectra recorded in deuterated chloroform (CDCl₃), the twelve methyl protons typically appear as a sharp singlet around δ 2.18 ppm, indicating their chemical equivalence.[1] The N-H protons are also observable, though their chemical shift can be broad and solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for N-H stretching can be observed, typically in the region of 3100-3300 cm⁻¹. C-H stretching and bending vibrations from the methyl groups and the pyrazole rings are also prominent features in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ corresponding to the exact mass of this compound (190.1218 m/z) is expected.[2] Analysis of the fragmentation pattern can provide further structural confirmation.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals / Frequencies | Assignment | Source(s) |

| ¹H-NMR (500 MHz, CDCl₃) | δ 2.18 ppm (s, 12H) | Methyl protons (CH₃) | [1] |

| IR (KBr) | ~3100-3300 cm⁻¹ (broad) | N-H stretching | [4] |

| Mass Spec (HRMS-ESI) | m/z 190.1218 | [M]⁺ | [2] |

Chemical Reactivity and Coordination Chemistry

The chemical reactivity of this compound is diverse, encompassing reactions at the pyrazole rings and its function as a ligand in coordination chemistry.[1]

Oxidation and Reduction

The compound can undergo oxidation with strong oxidizing agents, which can lead to the formation of various derivatives, including the potential cleavage of the pyrazole rings under harsh conditions to yield carboxylic acid derivatives.[1] Reduction reactions are also possible, potentially affecting the pyrazole ring system.[1]

Coordination Chemistry

One of the most significant properties of this compound is its exceptional ability to act as a ligand, forming stable complexes with a wide range of transition metals.[1][4][7] The two pyrazole rings can coordinate to metal centers in a bridging fashion, linking multiple metal ions to form coordination polymers and metal-organic frameworks (MOFs).[1][8]

The coordination behavior can be visualized as follows:

Caption: Bridging coordination mode of the bipyrazole ligand with metal ions.

The resulting coordination polymers can exhibit diverse and fascinating architectures, including 3D porous networks with channels or non-porous structures with helical arrangements.[1] The specific structure is influenced by the choice of metal ion, counter-anions, and reaction conditions.[4] These materials are of great interest for applications in gas storage, catalysis, and sensing.[1]

Potential Applications

The unique properties of this compound have led to its exploration in various scientific and industrial fields.

-

Materials Science : As a rigid and versatile linker, it is a key building block in the synthesis of MOFs and coordination polymers with tunable properties for applications in gas sorption and separation.[1][8]

-

Pharmaceuticals : The pyrazole core is a common scaffold in many biologically active compounds. This bipyrazole derivative is being investigated for its potential anti-inflammatory and anti-cancer properties.[1]

-

Agriculture : There is potential for this compound to be used as a pesticide or herbicide due to its biological activity against certain pathogens.[1]

-

Coordination Chemistry : It serves as a fundamental ligand for the synthesis of novel metal complexes with interesting magnetic, optical, and catalytic properties.[1][4][7]

Conclusion

This compound is a compound of significant academic and potentially industrial importance. Its well-defined structure, accessible synthesis, and versatile chemical properties make it a valuable tool for researchers in diverse fields. The continued exploration of its coordination chemistry is expected to lead to the development of new functional materials with tailored properties. Furthermore, ongoing research into its biological activities may uncover novel applications in medicine and agriculture. This guide serves as a foundational resource for professionals seeking to understand and utilize this remarkable molecule.

References

- This compound - Smolecule. (2023-08-16).

- This compound - LookChem.

- This compound - PubChem.

- This compound - Sigma-Aldrich.

- Binuclear 3,3',5,5'-tetramethyl-1H,H-4,4'-bipyrazole Ruthenium(II) Complexes: Synthesis, Characterization and Biological Studies - ResearchGate.

- Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties - MDPI.

- 3, 5, 3', 5'-Tetramethyl-1H,1'H-[4,4'] bipyrazole | 4054-67-5 - ChemicalBook.

- Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers | Crystal Growth & Design - ACS Publications.

- CAS 4054-67-5 this compound - Alfa Chemistry.

Sources

- 1. Buy this compound | 4054-67-5 [smolecule.com]

- 2. This compound | C10H14N4 | CID 744436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3, 5, 3', 5'-Tetramethyl-1H,1'H-[4,4'] bipyrazole | 4054-67-5 [chemicalbook.com]

- 4. Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties [mdpi.com]

- 5. lookchem.com [lookchem.com]

- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Introduction

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (TMBP) is a versatile heterocyclic organic compound that has garnered significant interest in the fields of coordination chemistry, materials science, and drug discovery.[1] Its rigid, bidentate structure, featuring two pyrazole rings connected at the 4,4' positions, makes it an exceptional ligand for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.[1][2][3] The four methyl groups enhance its stability and influence the steric and electronic properties of the resulting metal complexes.[4]

Physicochemical Properties Dictating Solubility

Understanding the solubility of a compound begins with a thorough analysis of its molecular and physical characteristics. For TMBP, the following properties are paramount:

| Property | Value | Implication for Solubility | Source(s) |

| Molecular Formula | C₁₀H₁₄N₄ | - | [5] |

| Molecular Weight | 190.25 g/mol | Influences the mass that can be dissolved per unit volume. | [5] |

| Physical Form | Solid | Requires energy to overcome crystal lattice forces for dissolution. | |

| Melting Point | 298-299 °C | A high melting point suggests strong intermolecular forces in the solid state, which can indicate lower solubility. | [6] |

| LogP (Octanol-Water Partition Coefficient) | ~1.7 | A positive LogP value indicates a preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, suggesting poor water solubility. | [5] |

| Hydrogen Bond Donors | 2 (N-H groups) | Can participate in hydrogen bonding with protic solvents. | [7] |

| Hydrogen Bond Acceptors | 2 (Pyrazolic Nitrogens) | Can accept hydrogen bonds from protic solvents. | [7] |

The molecular structure of TMBP presents a duality. The pyrazole rings contain polar N-H and C=N bonds capable of hydrogen bonding, which would favor solubility in polar protic solvents. However, the molecule is dominated by non-polar hydrocarbon character (four methyl groups and the carbon backbone of the rings), and its overall symmetry reduces its dipole moment. The positive LogP value of ~1.7 confirms that the non-polar characteristics are dominant, predicting limited solubility in water but enhanced solubility in organic solvents.[5]

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical properties outlined above, we can predict the solubility of TMBP across a spectrum of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Moderate | While TMBP has significant non-polar character, its ability to hydrogen bond with itself may lead to strong crystal lattice forces that non-polar solvents cannot effectively overcome. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to Good | These solvents can disrupt the intermolecular forces of TMBP through dipole-dipole interactions. The use of ethyl acetate as a recrystallization solvent in literature strongly supports good solubility. |

| Polar Protic | Water, Methanol, Ethanol | Poor to Low | The dominant non-polar surface area (methyl groups) limits favorable interactions with the highly ordered hydrogen-bonding network of water. Alcohols are expected to be better solvents than water due to their lower polarity. |

| High Polarity Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | These solvents are strong hydrogen bond acceptors and have large dipole moments, making them effective at solvating both the polar and non-polar portions of the TMBP molecule. They are commonly used in solvothermal synthesis involving similar ligands.[3] |

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent. This method ensures the solution is fully saturated, providing an accurate measurement.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Slurry:

-

Accurately weigh an excess amount of TMBP (e.g., 20-30 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vial securely.

-

Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A consistent concentration over two consecutive time points indicates equilibrium.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed for at least 1-2 hours to let the excess solid settle.

-

Carefully draw the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, Nylon for aqueous) into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

-

Quantification:

-

Accurately prepare a known-concentration stock solution of TMBP in a suitable solvent for creating a calibration curve.

-

Take a precise aliquot of the filtered saturated solution and dilute it to fall within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with an internal standard.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Summary Table

Researchers can use the following table to log their experimentally determined solubility data for TMBP.

| Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Method |

| Water | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV | ||

| DMSO | 25 | HPLC-UV | ||

| DMF | 25 | HPLC-UV |

Conclusion

While quantitative solubility data for this compound is not extensively documented, a detailed analysis of its physicochemical properties allows for a reliable prediction of its behavior in common solvents. TMBP is expected to be poorly soluble in water and non-polar hydrocarbons but should exhibit moderate to high solubility in polar aprotic solvents like ethyl acetate, DMF, and DMSO. This guide provides both a strong theoretical foundation for making informed solvent choices and a rigorous, step-by-step protocol for researchers to determine precise solubility values tailored to their specific experimental conditions. This empowers the scientific community to effectively utilize this important building block in the advancement of materials science and pharmaceutical development.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. This compound. Retrieved from [Link]

-

MDPI. (2018). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2.... Retrieved from [Link]

-

ACS Publications. (2013). Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. Crystal Growth & Design. Retrieved from [Link]

-

Organic Syntheses. Tris(2,2'-bipyrazyl) Ruthenium(II) Bis(tetrakis(3,5-bis(trifluoromethyl)phenyl)borate). Retrieved from [Link]

-

MDPI. (2018). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2.... Retrieved from [Link]

-

ResearchGate. (2013). Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 4054-67-5 [sigmaaldrich.com]

- 5. This compound | C10H14N4 | CID 744436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 7. Buy this compound | 4054-67-5 [smolecule.com]

thermal stability of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

An In-Depth Technical Guide to the Thermal Stability of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile heterocyclic organic compound characterized by a robust structure of two pyrazole rings linked at the 4,4' positions.[1][2] This molecule has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry and materials science, where it serves as a rigid ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][3] The thermal stability of this bipyrazole derivative is a critical parameter that dictates its suitability for various applications, especially those requiring high-temperature processing or operation. This guide provides a comprehensive overview of the , detailing the experimental methodologies for its evaluation and interpreting the expected thermal behavior.

Understanding Thermal Stability: The "Why" Behind the Analysis

In the context of drug development and materials science, thermal stability is not merely a data point but a cornerstone of a compound's viability. For researchers, a thorough understanding of a molecule's response to thermal stress is paramount for several reasons:

-

Predictive Power in Synthesis and Processing: Many synthetic routes and material fabrication processes involve elevated temperatures. Knowledge of the decomposition temperature allows for the selection of appropriate reaction conditions, preventing unwanted degradation and ensuring the integrity of the final product.

-

Application-Specific Suitability: For applications in catalysis, electronics, or as energetic materials, the operational temperature range is a key performance indicator. High thermal stability is often a prerequisite for long-term performance and reliability.

-

Safety and Hazard Assessment: The thermal decomposition of a compound can sometimes lead to the release of toxic or explosive byproducts. A comprehensive thermal analysis is a critical component of a thorough safety assessment.

Experimental Determination of Thermal Stability

The is primarily assessed using two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): A Quantitative Look at Mass Loss

TGA is a fundamental technique for measuring the mass of a sample as a function of temperature or time in a controlled atmosphere.[4] The resulting data provides a clear picture of the temperatures at which the material decomposes.

Experimental Protocol: A Self-Validating System

A robust TGA protocol is designed to be self-validating by ensuring accurate and reproducible measurements.

-

Instrument Calibration: Prior to analysis, the TGA instrument's balance and temperature sensors are calibrated using standard reference materials (e.g., calcium oxalate) to ensure accuracy.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere Control: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a wide temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

Interpreting the TGA Curve

The TGA curve for this compound is expected to show a distinct single-step or multi-step decomposition profile. The onset temperature of decomposition is a key indicator of its thermal stability. Based on available data for related coordination polymers, the decomposition of the free ligand is anticipated to be above 300 °C.[3]

Diagram: Experimental Workflow for TGA

Caption: Workflow for TGA analysis of thermal stability.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is invaluable for identifying phase transitions such as melting, boiling, and crystallization, as well as exothermic or endothermic decomposition processes.

Experimental Protocol: A Complementary Approach

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference are heated at a controlled rate, often the same as in the TGA experiment (10 °C/min), under an inert atmosphere.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Interpreting the DSC Thermogram

For this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point, which has been reported to be in the range of 298-299 °C.[6] At higher temperatures, an exothermic or endothermic peak may be observed, corresponding to the decomposition process identified by TGA.

Expected Thermal Decomposition Profile and Mechanism

Quantitative Data Summary

The following table summarizes the key thermal properties of this compound based on available data.

| Property | Value | Source |

| Melting Point | 298-299 °C | [6] |

| Boiling Point | 358.2 ± 42.0 °C (Predicted) | [9] |

| Decomposition Temperature | > 300 °C (Inferred from coordination polymers) | [3] |

Factors Influencing Thermal Stability

The inherent is a result of its aromatic pyrazole rings and the strong covalent bonds within the molecule. However, several external factors can influence its thermal behavior:

-

Heating Rate: Higher heating rates in TGA can shift the decomposition temperature to higher values.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition at lower temperatures compared to an inert atmosphere.

-

Impurities: The presence of impurities can potentially lower the decomposition temperature.

Applications Where Thermal Stability is Paramount

The high makes it a promising candidate for a range of applications:

-

High-Temperature Catalysis: As a ligand in catalysts that operate at elevated temperatures.

-

Energetic Materials: The thermal behavior of pyrazole derivatives is of interest in the development of energetic materials.[10][11][12]

-

Pharmaceuticals: While the primary interest in this compound is not pharmaceutical, understanding the thermal stability of drug candidates and intermediates is crucial during development and formulation.[5][13]

Conclusion

This compound exhibits excellent thermal stability, a key attribute that underpins its utility in materials science and coordination chemistry. A comprehensive thermal analysis, employing TGA and DSC, is essential for fully characterizing this property and ensuring its successful application in high-temperature environments. The methodologies and interpretations presented in this guide provide a robust framework for researchers and scientists working with this and related heterocyclic compounds.

References

- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.

- Chemistry and thermal decomposition of trinitropyrazoles.

- The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society.

- The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C.

- DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors.

- Troubleshooting the reaction mechanism of pyrazole form

- This compound. Smolecule.

- New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry.

- Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers.

- Energetic derivatives of 4,4′,5,5′-tetranitro-2H,2′H-3,3′-bipyrazole (TNBP): synthesis, characterization and promising properties.

- This compound. PubChem.

- Energetic derivatives of 4,4′,5,5′-tetranitro-2H,2′H-3,3′-bipyrazole (TNBP): synthesis, characterization and promising properties. The Royal Society of Chemistry.

- Energetic derivatives of 4,4',5,5'-tetranitro-2H,2'H-3,3'-bipyrazole (TNBP): synthesis, characterization and promising properties.

- Thermogravimetric Analysis.

- Bipyrazole derivatives as jak inhibitors.

- Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)

- Thermogravimetric analysis. Wikipedia.

- BIPYRAZOLE DERIVATIVES AS JAK INHIBITORS. Googleapis.com.

- This compound. Sigma-Aldrich.

- CAS 4054-67-5 this compound.

- 3, 5, 3', 5'-Tetramethyl-1H,1'H-[4,4'] bipyrazole. ChemicalBook.

- (a) Thermal gravimetric analysis (TGA) and (b) derivative...

- This compound. LookChem.

Sources

- 1. Buy this compound | 4054-67-5 [smolecule.com]

- 2. This compound | C10H14N4 | CID 744436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]

- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Energetic derivatives of 4,4′,5,5′-tetranitro-2H,2′H-3,3′-bipyrazole (TNBP): synthesis, characterization and promising properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

proton NMR of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

An In-Depth Technical Guide to the Proton NMR of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of this compound (TMBP). It is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and quality control of heterocyclic compounds. We will move from the foundational principles governing the TMBP spectrum to a detailed experimental protocol and an expert interpretation of the resulting data.

Introduction: The Molecular Context

This compound, with the molecular formula C₁₀H₁₄N₄, is a bifunctional N-heterocyclic ligand.[1][2][3] Its structure consists of two pyrazole rings linked at the 4 and 4' positions.[4] This molecular architecture makes it a valuable building block, or "tecton," in supramolecular chemistry, particularly for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][5] Given its role in materials science and potential applications in pharmaceuticals, unambiguous structural verification is paramount.[4] ¹H NMR spectroscopy serves as the primary, non-destructive tool for confirming its identity, purity, and structural integrity.

Part 1: Theoretical Foundation of the ¹H NMR Spectrum

The ¹H NMR spectrum of TMBP is remarkably simple and elegant, a direct reflection of its high degree of molecular symmetry. Understanding this symmetry is the key to predicting and interpreting its spectrum.

Molecular Structure and Symmetry

The TMBP molecule possesses a C₂ axis of symmetry through the central C4-C4' bond. This symmetry renders the four methyl groups (at positions 3, 5, 3', and 5') and the two N-H protons chemically equivalent.

Caption: Molecular structure of this compound.

Predicted Spectral Features

Based on this structure, the expected ¹H NMR spectrum should display two main signals:

-

A singlet for the methyl protons: Because all twelve protons on the four methyl groups are in identical chemical environments, they will resonate at the same frequency, producing a single, intense peak. There are no adjacent protons to couple with, hence the signal will be a singlet.

-

A signal for the N-H protons: The two N-H protons are also chemically equivalent. Their signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with the solvent or trace water. Its visibility and chemical shift are highly dependent on the solvent, concentration, and temperature.

Part 2: A Self-Validating Experimental Protocol

This protocol is designed to produce a high-quality, interpretable ¹H NMR spectrum of TMBP. Each step includes a rationale to ensure technical accuracy and data integrity.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for ¹H NMR analysis of TMBP.

Step-by-Step Methodology

-

Solvent Selection & Preparation:

-

Action: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent starting choice as it is aprotic and effectively solubilizes TMBP. Methanol-d₄ (CD₃OD) can also be used to observe exchange phenomena.

-

Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the proton spectrum. The choice of solvent can influence chemical shifts and reveal information about exchangeable protons.[4]

-

-

Sample Preparation:

-

Action: Accurately weigh 5-10 mg of TMBP and transfer it to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Cap the tube and vortex gently until the solid is completely dissolved.

-

Causality: A concentration of 5-10 mg/0.6 mL provides a good signal-to-noise ratio without causing issues of solubility or signal broadening due to aggregation. A dry tube is critical to minimize the water peak, which can obscure signals.

-

-

Spectrometer Setup and Calibration:

-

Action: Insert the sample into the spectrometer. Perform standard lock, tune, and shim procedures to optimize the magnetic field homogeneity.

-

Causality: The "lock" step uses the deuterium signal from the solvent to stabilize the magnetic field against drift. "Tuning" matches the probe's impedance to the spectrometer's electronics for maximum signal transmission. "Shimming" physically adjusts the magnetic field to make it as uniform as possible across the sample volume, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Action: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 12-16 ppm is sufficient. Typically, 8 to 16 scans are adequate for a strong signal.

-

Causality: Acquiring multiple scans and averaging them improves the signal-to-noise ratio, making small impurity peaks more visible.

-

-

Data Processing:

-

Action: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Carefully phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis by setting the internal standard tetramethylsilane (TMS) to 0.00 ppm or, more commonly, the residual protio-solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Causality: Phasing ensures all peaks are in the positive absorptive mode. Baseline correction provides a flat baseline, which is essential for accurate integration. Correct calibration is crucial for comparing spectra and ensuring data accuracy.[6]

-

Part 3: Spectral Analysis and Interpretation

A typical ¹H NMR spectrum of TMBP will be simple but highly informative. The key is to analyze the chemical shift, integration, and multiplicity of each signal.

Quantitative Data Summary

| Signal Assignment | Multiplicity | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in CD₃OD | Integration |

| Methyl Protons (-CH₃) | Singlet | ~2.18 ppm[4] | ~2.05 ppm (broad)[4] | 12H |

| Amine Proton (-NH) | Broad Singlet | Variable (often not observed) | ~4.9 ppm (HOD peak) | 2H (often exchanges) |

Detailed Interpretation

-

The Methyl Singlet (δ ~2.18 ppm in CDCl₃):

-

Chemical Shift: The appearance of the methyl protons at ~2.18 ppm is characteristic.[4] This downfield shift relative to a simple alkane is due to the electronic environment of the pyrazole ring. The methyl groups are attached to sp²-hybridized carbons of an aromatic system, which results in some deshielding. Theoretical studies on substituted pyrazoles confirm that substituents significantly influence proton chemical shifts.[7]

-

Multiplicity: The signal is a sharp singlet, confirming the absence of any adjacent, non-equivalent protons. This is a key signature of the 3,3',5,5'-tetrasubstituted pattern.

-

Integration: The relative integral of this peak should correspond to 12 protons. This is the definitive quantitative measure for verifying the structure. When integrating, this peak should be set to a value of 12.

-

-

The N-H Proton Signal:

-

In Aprotic Solvents (CDCl₃): The N-H proton signal can be a broad singlet, but it is often difficult to observe. Its position is highly variable depending on concentration and temperature. It may be so broad as to be lost in the baseline.

-

In Protic Solvents (CD₃OD): In a protic solvent like methanol-d₄, the N-H protons rapidly exchange with the deuterium atoms of the solvent.[4] This means a distinct N-H signal is typically not seen. Instead, its presence is inferred by the appearance of a prominent HOD (water) peak around 4.9 ppm, as the exchanged protons combine with the deuterated solvent's residual oxide. The methyl peak also tends to broaden in protic solvents due to these exchange dynamics.[4]

-

Part 4: Advanced Considerations and Troubleshooting

Solvent Effects

The choice of solvent is not merely a matter of solubility but a diagnostic tool.

-

CDCl₃: Ideal for observing the base structure with minimal interference.

-

CD₃OD: Confirms the presence of exchangeable N-H protons. The upfield shift of the methyl signal from 2.18 to 2.05 ppm reflects the change in the solvent environment.[4]

-

DMSO-d₆: A more polar aprotic solvent. It is an excellent hydrogen-bond acceptor, which can often sharpen N-H signals and shift them significantly downfield (typically >10 ppm), making them easier to observe and integrate.

Identifying Common Impurities

A clean spectrum is the goal, but trace impurities are common. Being able to identify them is a critical skill.

| Common Impurity | ¹H Chemical Shift in CDCl₃ (δ) | Multiplicity |

| Water (H₂O) | ~1.56 ppm | Singlet (broad) |

| Acetone | ~2.17 ppm | Singlet |

| Dichloromethane | ~5.32 ppm | Singlet |

| Ethyl Acetate | ~1.26, 2.05, 4.12 ppm | Triplet, Singlet, Quartet |

| Hexane | ~0.88, 1.26 ppm | Multiplets |

This data is adapted from established literature values for common laboratory solvents.[6]

Trustworthiness Check: If an unexpected peak appears, for instance at ~2.17 ppm, it could be mistaken for the TMBP methyl signal. The self-validating step is to check the integration. If the peak integrates to significantly less than 12H relative to other known sample peaks (if any), it is likely an impurity like acetone.

Conclusion

The ¹H NMR spectrum of this compound is a powerful testament to the molecule's symmetry. A high-quality spectrum, characterized by a sharp singlet at approximately 2.18 ppm in CDCl₃ with an integral value corresponding to twelve protons, provides unambiguous confirmation of its structure. By understanding the theoretical underpinnings and following a rigorous, self-validating experimental protocol, researchers can confidently use ¹H NMR for the crucial tasks of structural elucidation and quality assessment in their scientific endeavors.

References

-

PubChem (National Center for Biotechnology Information). this compound.[Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.[Link]

-

ResearchGate. Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole.[Link]

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.[Link]

-

National Center for Biotechnology Information (PMC). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.[Link]

-

Acta Chemica Scandinavica. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study.[Link]

-

ResearchGate. High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4.[Link]

-

ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].[Link]

-

ACS Publications. Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordination Polymers.[Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.[Link]

Sources

- 1. This compound | C10H14N4 | CID 744436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. Buy this compound | 4054-67-5 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Introduction

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole is a noteworthy heterocyclic organic compound with the molecular formula C₁₀H₁₄N₄ and a molecular weight of approximately 190.25 g/mol .[1] Its unique structure, featuring two pyrazole rings linked at the 4,4' positions and substituted with four methyl groups, imparts significant stability and makes it a versatile ligand in coordination chemistry and a point of interest in pharmaceutical and materials science research.[2] Given its potential applications, precise and reliable analytical methods for its characterization are paramount. Mass spectrometry (MS) stands out as a powerful analytical technique for confirming the molecular weight and elucidating the structure of this and other pyrazole derivatives through detailed analysis of their fragmentation patterns.[2]

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Core Principles of Mass Spectrometry for Pyrazole Derivatives

Mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules.[3] It provides detailed information about the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact mass, which can be used to confirm the molecular formula.[4] The fragmentation of the pyrazole ring and its substituents provides critical insights into the molecule's connectivity.[4]

Experimental Workflow: A Step-by-Step Guide

A systematic workflow is essential for the successful mass spectrometric analysis of this compound. This involves careful sample preparation, selection of the appropriate ionization technique, and meticulous data acquisition and analysis.

Caption: Experimental workflow for the mass spectrometry analysis.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical to ensure that the analyte is in a suitable form for analysis, free from contaminants that could interfere with the ionization process.[5]

Protocol for Sample Preparation:

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile. Water can also be used, or a mixture of these solvents. The choice of solvent will depend on the chosen ionization technique.

-

Dilution: For electrospray ionization (ESI), further dilute the initial solution to a final concentration of approximately 1-10 µg/mL. Overly concentrated samples can lead to signal suppression and contamination of the instrument.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's tubing.

-

Vial Transfer: Transfer the filtered solution to a clean, appropriate autosampler vial.

Rationale behind the protocol:

-

Solvent Choice: Methanol and acetonitrile are commonly used due to their volatility and compatibility with ESI. The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation for positive-ion mode analysis.

-

Concentration: The specified concentration range is optimal for modern mass spectrometers, providing a strong signal without saturating the detector.

-

Filtration: This step is crucial for maintaining the performance and longevity of the mass spectrometer by preventing blockages in the fluidic system.

Ionization Technique Selection: A Critical Decision

The choice of ionization technique is dependent on the analyte's properties. For this compound, a relatively polar and thermally stable small molecule, several options are viable. However, Electrospray Ionization (ESI) is often preferred for its soft ionization nature, which typically produces an abundant protonated molecule, [M+H]⁺, preserving the molecular ion for fragmentation studies.[2]

| Ionization Technique | Principle | Suitability for this compound |

| Electrospray Ionization (ESI) | A soft ionization technique that produces ions from a liquid solution. | Highly Suitable: Preserves the molecular ion and is ideal for subsequent tandem MS (MS/MS) experiments. |

| Electron Impact (EI) | A hard ionization technique that uses a high-energy electron beam. | Suitable with Caution: Can cause extensive fragmentation, potentially making the molecular ion difficult to observe. However, the resulting fragmentation pattern can be highly informative for structural elucidation. |

| Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar compounds than ESI. | Potentially Suitable: Could be an alternative if ESI proves inefficient for this specific compound. |

Expert Insight: For initial characterization and confirmation of molecular weight, ESI in positive ion mode is the recommended starting point. The nitrogen atoms in the pyrazole rings are readily protonated, leading to a strong [M+H]⁺ signal.

Deciphering the Mass Spectrum: From Peaks to Structure

The mass spectrum of this compound will provide a wealth of structural information.

Expected Molecular Ion and Isotopic Pattern

The monoisotopic mass of C₁₀H₁₄N₄ is 190.1218 g/mol .[1] In positive-ion ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 191.1291. High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.

| Species | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₅N₄⁺ | 191.1291 |

| [M+Na]⁺ | C₁₀H₁₄N₄Na⁺ | 213.1111 |

| [2M+H]⁺ | C₂₀H₂₉N₈⁺ | 381.2510 |

Predicting the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion (e.g., [M+H]⁺) and analyze the resulting product ions. The fragmentation of pyrazole derivatives is influenced by the substituents and the inherent stability of the heterocyclic ring. For this compound, the following fragmentation pathways are anticipated:

Caption: Predicted fragmentation pathway of protonated this compound.

Key Fragmentation Mechanisms:

-

Loss of Methyl Radicals: The most straightforward fragmentation is the loss of one or more methyl groups (CH₃, 15 Da). This is a common fragmentation pathway for methylated compounds. The initial loss of a methyl radical from the [M+H]⁺ ion would result in a fragment at m/z 176. Subsequent losses are also possible.

-

Cleavage of the 4,4'-Bipyrazole Bond: A significant fragmentation pathway is the homolytic or heterolytic cleavage of the C-C bond connecting the two pyrazole rings. This would result in a fragment ion corresponding to a single protonated 3,5-dimethylpyrazole ring at an m/z of 96.

-

Ring Fragmentation: Following the initial fragmentation events, the pyrazole ring itself can undergo cleavage. A common fragmentation of pyrazoles involves the loss of hydrogen cyanide (HCN, 27 Da). This could be observed from the m/z 96 fragment, leading to a product ion at m/z 69.

Tandem MS (MS/MS) Experimental Protocol:

-

Instrument Setup: Calibrate the mass spectrometer to ensure mass accuracy. Optimize the ESI source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the [M+H]⁺ ion.

-

Precursor Ion Selection: In the first stage of the tandem mass spectrometer, select the [M+H]⁺ ion (m/z 191.1291) as the precursor ion.

-

Collision-Induced Dissociation (CID): In the collision cell, collide the precursor ions with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.

-

Product Ion Scan: In the second stage of the mass spectrometer, scan for the resulting product ions to generate the MS/MS spectrum.

Data Analysis and Interpretation:

-

Analyze the product ion spectrum to identify the major fragment ions.

-

Correlate the observed mass losses with known neutral losses (e.g., CH₃, HCN) to propose fragmentation pathways.

-

Utilize high-resolution data to confirm the elemental composition of the fragment ions, adding confidence to the structural assignments.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation, employing appropriate ionization techniques, and understanding the predictable fragmentation pathways, researchers can confidently characterize this important molecule. The synergy of soft ionization techniques like ESI with the structural elucidating power of tandem mass spectrometry provides an invaluable tool for scientists in diverse fields. Future investigations could involve isotopic labeling studies to further confirm the proposed fragmentation mechanisms and the application of these methods to quantify the compound in complex matrices, which is of particular importance in pharmaceutical and environmental analysis.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1597-1616. Retrieved from [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

initial investigations of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole as a ligand

An In-Depth Technical Guide to the Initial Investigations of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (TMBP) as a Ligand

Foreword: The Scientist's Perspective

In the field of coordination chemistry, the rational design of organic ligands is the cornerstone of creating functional materials. The choice of a ligand—its geometry, electronic properties, and steric profile—directly dictates the architecture and, consequently, the function of the resulting metal-organic assembly. This guide focuses on this compound (TMBP), a ligand that, while seemingly a simple substituted bipyrazole, offers a compelling blend of rigidity, pre-determined coordination vectors, and steric influence. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying scientific reasoning. We will explore why TMBP is a ligand of interest, how its specific structural features are leveraged in synthesis, and what foundational investigations reveal about its potential in creating novel materials. This document is intended for the practicing researcher, providing both the theoretical framework and the practical methodologies to begin a thorough investigation of this promising molecular building block.

Core Molecular Profile of TMBP

This compound is a symmetrical organic compound built upon two pyrazole rings connected via a C-C bond at their 4 and 4' positions.[1] Its molecular formula is C₁₀H₁₄N₄.[2][3] The key to understanding its utility lies in its structural and electronic features, which are a direct consequence of its unique substitution pattern.

Structural Rationale: The 4,4'-linkage provides a rigid, linear coordination axis, making TMBP an excellent "spacer" or "pillar" in the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[4] Unlike more flexible linkers, its conformational rigidity allows for a higher degree of predictability in the final network topology. The four methyl groups at the 3, 3', 5, and 5' positions are not merely decorative; they serve several critical functions:

-